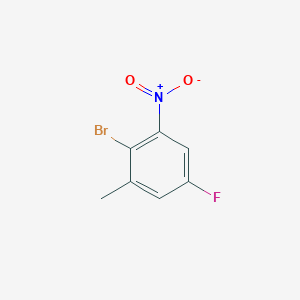

2-溴-5-氟-1-甲基-3-硝基苯

描述

“2-Bromo-5-fluoro-1-methyl-3-nitrobenzene” is a chemical compound with the molecular formula C7H5BrFNO2 . It has a molecular weight of 234.02 g/mol . The compound is also known by other names such as “2-bromo-1-fluoro-5-methyl-3-nitro-benzene”, “4-bromo-5-fluoro-3-nitrotoluene”, and "4-Bromo-3-fluoro-5-nitrotoluene" .

Molecular Structure Analysis

The InChI code for “2-Bromo-5-fluoro-1-methyl-3-nitrobenzene” isInChI=1S/C7H5BrFNO2/c1-4-2-5 (9)7 (8)6 (3-4)10 (11)12/h2-3H,1H3 . The Canonical SMILES is CC1=CC (=C (C (=C1)F)Br) [N+] (=O) [O-] . Physical and Chemical Properties Analysis

The compound has a molecular weight of 234.02 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 232.94877 g/mol . The topological polar surface area is 45.8 Ų . The compound is predicted to have a boiling point of 240.9±35.0 °C and a density of 1.696±0.06 g/cm3 .科学研究应用

化学特性和结合性质

由于其结构特征,2-溴-5-氟-1-甲基-3-硝基苯可能涉及与化学结合和受体相互作用相关的研究,就像其相关化合物一样。例如,结构相关的化合物6-溴-3'-硝基黄酮已被研究用于选择性识别苯二氮卓受体,表明在药理学研究中可能存在潜在应用,特别是在了解受体配体相互作用和探索治疗焦虑症的途径方面(Wolfman et al., 1998)。

放射标记用于成像研究

类似于2-溴-5-氟-1-甲基-3-硝基苯的化合物,如5-[76Br]溴-2'-氟-2'-脱氧尿嘧啶,已被探索作为肿瘤增殖研究的配体,特别是在正电子发射断层扫描(PET)成像的背景下。这些研究涉及放射标记以追踪细胞过程,表明在癌症研究和诊断成像中具有潜在应用,以评估治疗效果并了解细胞增殖动态(Borbath et al., 2001)。

代谢途径阐明

探索与2-溴-5-氟-1-甲基-3-硝基苯结构相关的硝基苯化合物的代谢途径,可揭示其生物转化和潜在毒理影响。关于大鼠和小鼠中硝基苯代谢的研究揭示了各种代谢物的形成,这可以为这类化合物的安全评估和环境影响分析提供信息(Rickert et al., 1983)。

毒理学和安全性研究

溴代和硝基取代苯衍生物的毒理学特性,包括其对肝脏和肾脏功能的影响,对于了解其安全性和环境影响至关重要。研究毒性机制,包括代谢途径和酶相互作用的作用,有助于风险评估和这些化学品的安全处理(Lertratanangkoon & Scimeca, 1993)。

安全和危害

作用机制

Target of Action

It’s known that this compound contains bromine, fluorine, and nitro functional groups , which can interact with various biological targets.

Mode of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can participate in various biochemical reactions, including electrophilic aromatic substitution .

Pharmacokinetics

The compound’s molecular weight (23402 g/mol) suggests that it could potentially be absorbed and distributed in the body .

Result of Action

It’s known that benzene derivatives can participate in various chemical reactions, potentially leading to various molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene . For instance, the compound is stable at room temperature but may decompose when heated or exposed to light . Additionally, it’s soluble in organic solvents like ethanol and dimethylformamide, but insoluble in water .

属性

IUPAC Name |

2-bromo-5-fluoro-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-5(9)3-6(7(4)8)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYQADGOVHRHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine hydrochloride](/img/structure/B1383415.png)

![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)

![1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B1383423.png)